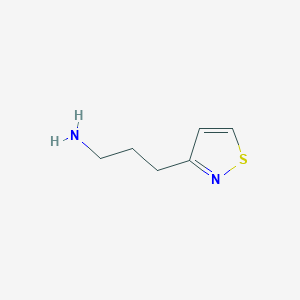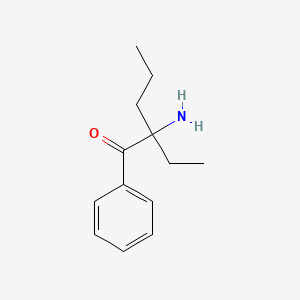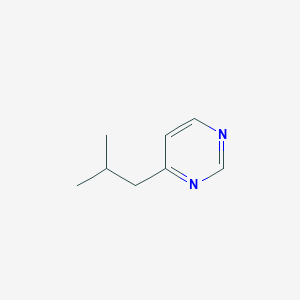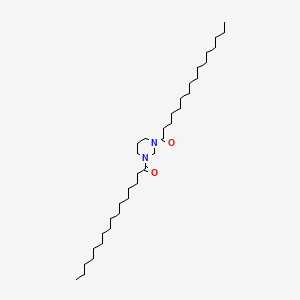
1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) is a synthetic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a dihydropyrimidine core and long aliphatic chains, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) typically involves the condensation of appropriate aldehydes and urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidines. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., zinc chloride) or Bronsted acids (e.g., hydrochloric acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine derivatives: Compounds with similar dihydropyrimidine cores but different substituents.
Long-chain ketones: Compounds with similar aliphatic chains but different core structures.
Uniqueness
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) is unique due to its combination of a dihydropyrimidine core and long aliphatic chains. This structure imparts specific properties, such as enhanced lipophilicity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
32644-62-5 |
|---|---|
Molecular Formula |
C36H70N2O2 |
Molecular Weight |
563.0 g/mol |
IUPAC Name |
1-(3-hexadecanoyl-1,3-diazinan-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C36H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-35(39)37-32-29-33-38(34-37)36(40)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
YVUCHERXMJYDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


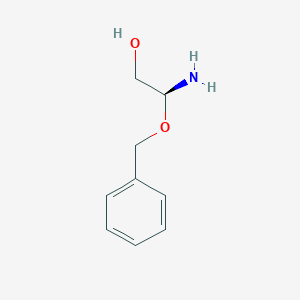
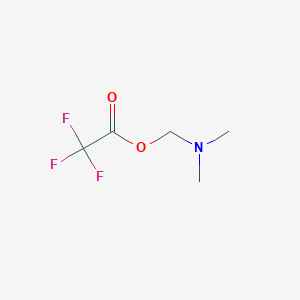
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
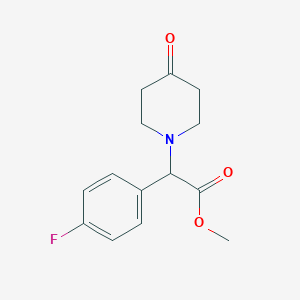
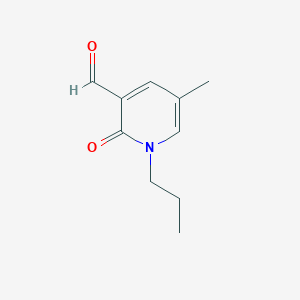
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)

